Computed Lipophilicity (XLogP3): Higher Than Regioisomer and Non-Methylated Analog
The target compound (1017689-87-0) has a PubChem-computed XLogP3 value of 1.8, which is higher than the 1.7 of its direct regioisomer 5-amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 158000-93-2) and substantially higher than the 1.3 of the non-methylated analog 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (CAS 30929-67-0) [1][2]. This 0.1 log unit increase over the regioisomer and 0.5 log unit increase over the des-methyl analog indicate measurably greater predicted membrane permeability for the target [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Regioisomer (CAS 158000-93-2): XLogP3 = 1.7; Des-methyl analog (CAS 30929-67-0): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. regioisomer; +0.5 vs. des-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher XLogP3 predicts improved passive membrane permeability, making the target compound a more suitable starting point for designing cell-permeable kinase inhibitor candidates in fragment-based drug discovery [3].
- [1] PubChem. Computed Properties for CID 22309728, CID 15428981, and CID 17960371. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 15428981: 5-Amino-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15428981. View Source
- [3] PubChem. Compound Summary for CID 17960371: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17960371. View Source
